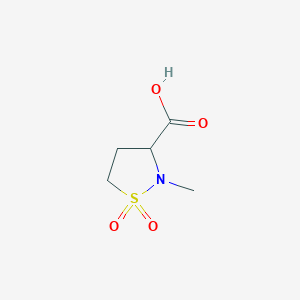

2-Methyl-1,1-dioxo-1lambda6,2-thiazolidine-3-carboxylicacid

Beschreibung

The "1λ⁶" notation confirms the sulfur atom’s +4 oxidation state in the sulfone configuration.

Eigenschaften

Molekularformel |

C5H9NO4S |

|---|---|

Molekulargewicht |

179.20 g/mol |

IUPAC-Name |

2-methyl-1,1-dioxo-1,2-thiazolidine-3-carboxylic acid |

InChI |

InChI=1S/C5H9NO4S/c1-6-4(5(7)8)2-3-11(6,9)10/h4H,2-3H2,1H3,(H,7,8) |

InChI-Schlüssel |

JHFCWIOKPTUYTK-UHFFFAOYSA-N |

Kanonische SMILES |

CN1C(CCS1(=O)=O)C(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

General Synthetic Approach

The synthesis of 2-methyl-1,1-dioxo-1lambda6,2-thiazolidine-3-carboxylic acid typically follows a multi-step process:

Step 1: Formation of the Thiazolidine Ring

The thiazolidine ring is commonly constructed by cyclization reactions involving precursors such as chloroacetoacetates and thioacetamide derivatives. The reaction proceeds via nucleophilic attack of the sulfur atom on a halogenated carbon center, followed by ring closure.Step 2: Introduction of the Methyl Substituent

The methyl group at the 2-position is introduced either by using methyl-substituted starting materials or by alkylation reactions on the thiazolidine ring.Step 3: Oxidation to 1,1-Dioxide (Sulfone)

The sulfur atom in the thiazolidine ring is oxidized to the sulfone state (1,1-dioxide), typically using oxidizing agents such as hydrogen peroxide or peracids, to yield the final 1,1-dioxo derivative.Step 4: Hydrolysis or Esterification to Obtain the Carboxylic Acid

Depending on the starting ester or intermediate, hydrolysis or esterification steps are performed to obtain the free carboxylic acid at the 3-position.

Detailed Preparation Method from Patent Literature

A relevant and well-documented method for preparing alkyl 4-halomethyl-2-methylthiazole-5-carboxylates, which are closely related intermediates to the target compound, is described in US Patent 5880288A (1999). This method can be adapted for the synthesis of 2-methyl-1,1-dioxo-1lambda6,2-thiazolidine-3-carboxylic acid:

-

- Alkyl 4-(halo)-2-chloroacetoacetate (where alkyl = C1-C6 alkyl)

- Thioacetamide

- Amine base (preferably triethylamine)

-

- Initial mixing of thioacetamide and alkyl 4-(halo)-2-chloroacetoacetate in acetonitrile solvent.

- Subsequent addition of amine base in molar excess (minimum 2.5 equivalents for optimum results).

- Reaction temperature: ambient to 60 °C initially, then reflux in acetonitrile (~82 °C) for approximately 1 hour.

Mechanism:

The reaction proceeds via cyclization forming the thiazole ring, followed by dehydration catalyzed by the amine base. The process yields alkyl 4-halomethyl-2-methylthiazole-5-carboxylates with high efficiency.Post-Reaction Processing:

The ester intermediate can be converted to the free acid by conventional hydrolysis methods, such as treatment with aqueous base followed by acidification.

Oxidation to the 1,1-Dioxide Form

The conversion of the thiazolidine or thiazole sulfur atom to the sulfone (1,1-dioxide) is critical to obtain the final compound. Common oxidizing agents include:

- Hydrogen peroxide (H2O2) under acidic or neutral conditions

- Peracids such as m-chloroperbenzoic acid (mCPBA)

Oxidation is typically carried out under controlled temperature to avoid overoxidation or ring cleavage.

Summary Table of Preparation Steps and Conditions

| Step No. | Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Cyclization to form thiazolidine ring | Alkyl 4-(halo)-2-chloroacetoacetate, thioacetamide, acetonitrile, amine base (triethylamine) | Molar excess of thioacetamide and amine; reflux for ~1 hour |

| 2 | Introduction of methyl substituent | Methyl-substituted starting materials or alkylation | Methyl group at 2-position essential |

| 3 | Oxidation of sulfur to sulfone (1,1-dioxide) | Hydrogen peroxide or peracid oxidants | Controlled temperature to avoid degradation |

| 4 | Hydrolysis to carboxylic acid | Aqueous base hydrolysis followed by acidification | Converts ester intermediate to acid |

Additional Notes and Considerations

- The initial reaction mixture may exhibit an exotherm upon mixing thioacetamide and chloroacetoacetate derivatives, requiring temperature control.

- The amine base must be added after initial mixing of the other reactants to optimize yield.

- Alkyl groups on the starting acetoacetate can be varied (C1 to C6) to obtain different ester derivatives, which can then be hydrolyzed to the acid.

- The oxidation step must be carefully monitored to prevent ring opening or unwanted side reactions.

- Purification of the final compound is generally achieved by recrystallization or chromatographic methods.

Research Data and Yield Information

The patent reports unexpectedly high yields for the cyclization and dehydration steps, often exceeding 80-90% under optimized conditions. The hydrolysis and oxidation steps also proceed with good efficiency, though specific yields depend on reaction scale and conditions.

Analyse Chemischer Reaktionen

Types of Reactions

2-Methyl-1,1-dioxo-1lambda6,2-thiazolidine-3-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles like amines or alcohols for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction and product.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and amine derivatives. These products have their own unique properties and applications, further expanding the utility of 2-Methyl-1,1-dioxo-1lambda6,2-thiazolidine-3-carboxylic acid in various fields.

Wissenschaftliche Forschungsanwendungen

2-Methyl-1,1-dioxo-1lambda6,2-thiazolidine-3-carboxylic acid has a wide range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs and treatments for various diseases.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 2-Methyl-1,1-dioxo-1lambda6,2-thiazolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogous Compounds

Comparison with 1,1-Dioxo-isothiazolidine-3-carboxylic Acid (CAS: 1146957-01-8)

This compound () shares key features with the target molecule, including a five-membered heterocyclic ring, a sulfone group, and a carboxylic acid at position 3. However, critical differences include:

- Ring Structure: The target compound has a thiazolidine ring (sulfur at position 1, nitrogen at 2), while the analog features an isothiazolidine ring (nitrogen at position 1, sulfur at 2).

- Substituents : The target compound’s methyl group at position 2 enhances steric bulk and lipophilicity compared to the unsubstituted isothiazolidine analog.

Table 1: Structural Comparison

Comparison with 2-Chloro-6-methylpyrimidine-4-carboxylic Acid (CAS: 89581-58-8)

This pyrimidine derivative () differs significantly in ring architecture and functional groups:

- Ring System : Pyrimidine is a six-membered aromatic ring with two nitrogen atoms, contrasting with the saturated five-membered thiazolidine ring of the target compound.

- Substituents : The chlorine atom at position 2 increases electronegativity and reactivity compared to the target’s methyl group.

Table 2: Heterocyclic Carboxylic Acid Comparison

Broader Context: Thiazole and Thiazolidine Derivatives

Unlike the target compound, MTEP features an aromatic thiazole ring and ethynyl-piperidine chain, enabling interactions with central nervous system targets (e.g., metabotropic glutamate receptors) . The target’s saturated thiazolidine ring and sulfone group may reduce aromatic interactions but improve metabolic stability.

Implications of Structural Variations

- Lipophilicity : The methyl group in the target compound likely increases membrane permeability compared to the isothiazolidine analog.

- Solubility : The sulfone and carboxylic acid groups enhance water solubility, whereas the pyrimidine analog’s chlorine may reduce it.

- Biological Activity : Thiazolidine derivatives are often explored as enzyme inhibitors or antimicrobial agents, while pyrimidine analogs are common in antiviral/anticancer therapies .

Biologische Aktivität

Chemical Structure and Properties

2-Methyl-1,1-dioxo-1lambda6,2-thiazolidine-3-carboxylic acid is a sulfur-containing heterocyclic compound characterized by a thiazolidine structure. Its molecular formula is , indicating the presence of two carbonyl groups (dioxo) and a carboxylic acid group. This compound belongs to the class of thiazolidines, which are five-membered rings containing both sulfur and nitrogen atoms.

Synthesis

The synthesis of this compound can be achieved through various methodologies, often requiring controlled conditions to optimize yield and purity. Common solvents include dioxane, and temperature control is crucial to achieve desired outcomes. Reaction times vary significantly depending on the specific method employed.

Research indicates that 2-Methyl-1,1-dioxo-1lambda6,2-thiazolidine-3-carboxylic acid exhibits biological activity primarily through the modulation of peroxisome proliferator-activated receptors (PPARs), particularly PPAR-gamma. This receptor plays a critical role in glucose metabolism and fat storage, making this compound a candidate for diabetes management.

Antidiabetic Effects

In animal models, this compound has demonstrated antidiabetic activity comparable to established medications such as pioglitazone. The mechanism involves enhancing insulin sensitivity and promoting glucose uptake in peripheral tissues. Studies have shown significant improvements in glycemic control when administered to diabetic subjects.

Antibacterial and Antiviral Activities

In addition to its antidiabetic properties, 2-Methyl-1,1-dioxo-1lambda6,2-thiazolidine-3-carboxylic acid has also been evaluated for antibacterial and antiviral activities. It has shown potential against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 625 to over 5000 µg/ml . Furthermore, compounds with similar thiazolidine structures have been investigated for their anti-HIV activity, suggesting a broader spectrum of biological applications .

Study on Antidiabetic Activity

A notable study conducted on diabetic rats treated with 2-Methyl-1,1-dioxo-1lambda6,2-thiazolidine-3-carboxylic acid revealed a significant decrease in blood glucose levels compared to the control group. The treatment group exhibited enhanced insulin sensitivity and improved lipid profiles, indicating the compound's potential as an effective antidiabetic agent.

Antibacterial Activity Assessment

Another study focused on the antibacterial properties of thiazolidine derivatives revealed that 2-Methyl-1,1-dioxo-1lambda6,2-thiazolidine-3-carboxylic acid exhibited promising results against multi-drug resistant strains. The compound's effectiveness was assessed using standard microbiological methods, confirming its potential as an alternative therapeutic agent in treating bacterial infections .

Research Findings

The following table summarizes key findings related to the biological activity of 2-Methyl-1,1-dioxo-1lambda6,2-thiazolidine-3-carboxylic acid:

Q & A

Basic: What are the common synthetic routes for 2-Methyl-1,1-dioxo-1lambda6,2-thiazolidine-3-carboxylic acid?

Methodological Answer:

Synthesis typically involves multi-step reactions:

Thiazolidine Ring Formation : Cyclization of precursors like cysteine derivatives or thioamides under acidic or basic conditions.

Introduction of the Sulfone Group : Oxidation of the thioether moiety using agents like hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) .

Carboxylic Acid Functionalization : Hydrolysis of ester intermediates or direct carboxylation using CO₂ under high pressure.

Purification : Column chromatography or recrystallization in solvents like ethanol/water mixtures.

Key Validation : Monitor reaction progress via TLC (Rf values ~0.3–0.5 in ethyl acetate/hexane) and confirm purity via HPLC (retention time ~8–10 min with C18 columns) .

Basic: Which spectroscopic methods are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy :

- IR Spectroscopy : Strong absorption at ~1700 cm⁻¹ (C=O stretch) and ~1300–1150 cm⁻¹ (S=O symmetric/asymmetric stretches) .

- Mass Spectrometry : Molecular ion peak [M+H]⁺ at m/z 208.1 (calculated for C₆H₉NO₄S) .

Advanced: How to resolve discrepancies in NMR data when synthesizing derivatives?

Methodological Answer:

Discrepancies often arise from tautomerism or impurities:

Heteronuclear Experiments : Use HSQC or HMBC to correlate ¹H and ¹³C signals, clarifying ambiguous assignments (e.g., distinguishing sulfone vs. carbonyl carbons) .

Decoupling Experiments : Suppress coupling effects to isolate splitting patterns.

Dynamic NMR : Analyze temperature-dependent shifts to identify conformational exchange in the thiazolidine ring .

Alternative Solvents : Use DMSO-d₆ to stabilize carboxylic acid protons and reduce aggregation artifacts.

Advanced: What strategies optimize the yield of sulfone group introduction?

Methodological Answer:

Low yields in sulfonation may result from incomplete oxidation:

Oxidant Screening : Compare mCPBA, oxone, or H₂O₂ in acetic acid. mCPBA typically achieves >90% conversion at 0°C .

Catalysis : Add catalytic Na₂WO₄ to enhance H₂O₂ efficiency.

Reaction Monitoring : Use LC-MS to track intermediate thioether oxidation. Terminate the reaction at 90% conversion to avoid over-oxidation .

Workup Optimization : Extract sulfone derivatives with ethyl acetate (pH 7–8) to minimize acid degradation.

Basic: What are the key functional groups and their reactivity in this compound?

Methodological Answer:

- Carboxylic Acid (-COOH) : Participates in salt formation (e.g., with amines) or esterification (e.g., with DCC/DMAP).

- Sulfone (-SO₂) : Electron-withdrawing; stabilizes adjacent carbanions for nucleophilic substitutions.

- Thiazolidine Ring : Susceptible to ring-opening under strong acidic/basic conditions (e.g., HCl/NaOH at 80°C) .

Reactivity Table :

| Functional Group | Reaction Type | Example Reagents |

|---|---|---|

| -COOH | Esterification | DCC, DMAP |

| -SO₂ | Nucleophilic Attack | Grignard Reagents |

| Thiazolidine | Ring-Opening | H₂O (pH < 2) |

Advanced: How to confirm the stereochemistry of the thiazolidine ring?

Methodological Answer:

X-Ray Crystallography : Resolve absolute configuration using SHELX software. Refinement parameters (R-factor < 0.05) ensure accuracy .

Vibrational Circular Dichroism (VCD) : Compare experimental and computed spectra for enantiomers.

Chiral HPLC : Use Chiralpak® IA columns (hexane/isopropanol, 90:10) to separate enantiomers (retention time difference > 2 min) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.